The compound 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide is a complex organic molecule characterized by its unique structure, which incorporates a methoxyphenyl group and a tricyclic system. This compound is classified under the category of azatricyclo compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.
This compound is synthesized through multi-step organic reactions involving various starting materials. The synthesis typically requires careful optimization of reaction conditions to achieve high yields and purity.
The compound falls under the category of N-acylated amides with a tricyclic framework, making it an interesting candidate for further research in medicinal chemistry and pharmacology.
The synthesis of 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide generally involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing the synthesis process. For example, using polar aprotic solvents can enhance reaction rates and yields.
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features:
The molecular weight of the compound is approximately 392.46 g/mol. The structural representation can be derived from its SMILES notation: COc(cc1)ccc1NC(=O)C(C)C(=O)N1C2CCCN3c2c(c1)C(C)C3=O.
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions (temperature, solvent) must be carefully controlled to achieve desired transformations.
The mechanism of action for 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide involves its interaction with specific biological targets:
The compound is likely to exhibit moderate solubility in organic solvents due to its complex structure but may have limited solubility in water due to hydrophobic regions.
Key chemical properties include:
Relevant data includes melting point ranges and boiling points that can vary based on purity and specific synthesis methods used.
This compound has several potential scientific applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7